molecular formula C18H32O2 B015010 Octadeca-10,12-dienoic acid CAS No. 22880-03-1

Octadeca-10,12-dienoic acid

Cat. No. B015010
CAS RN: 22880-03-1
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-BLHCBFLLSA-N
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Description

Synthesis Analysis

The synthesis of (Z,Z)-octadeca-10,12-dienoic acid involves coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol, followed by stereoselective hydrogenation and oxidation to the corresponding acid (Kellersmann, Francke, & Steinhart, 2018). Another synthesis approach from 10-undecenoic acid involves constructing the carbon framework of the pheromone and introducing the 2E double bond via Doebner condensation (Ishmuratov et al., 2000).

Molecular Structure Analysis

The molecular structure of octadeca-10,12-dienoic acid and its isomers has been characterized through various spectroscopic techniques. 13C NMR spectroscopy has been used to identify conjugated linoleic acids (CLAs), octadeca-10E,12Z-dienoic, and octadeca-11Z, 13E-dienoic acids, providing assignments for olefinic carbons and demonstrating the utility of 13C NMR in the analysis of complex CLA mixtures (Davis, Neill, & Caswell, 1999).

Chemical Reactions and Properties

The chemical reactions of octadeca-10,12-dienoic acid involve its isomerization during hydrogenation, revealing insights into the reaction mechanism based on the structure of the diene system (Allen, 1956). Furthermore, the catalyzed reduction of hydroperoxy-octadecadienoic acid by ferric bleomycin, resulting in major and minor oxidation products, demonstrates the enzyme's specificity for homolytic cleavage of the O-O bond (Padbury et al., 1988).

Physical Properties Analysis

Studies on octadeca-10,12-dienoic acid have included its identification in various biological samples, highlighting the importance of accurate analytical methods to distinguish between this acid and its isomers due to their significant physical properties differences (Read, Richardson, & Wickens, 1994).

Chemical Properties Analysis

The chemical properties of octadeca-10,12-dienoic acid include its role in enzymic reactions, such as the conversion to divinyl ether derivatives by extracts of potato tuber, demonstrating its biological functions (Galliard & Matthew, 1975). Furthermore, the study of its oxidation products, such as furan fatty acids determined from conjugated octadecadienoic acid, contributes to understanding its antioxidant and anticarcinogenic properties (Yurawecz et al., 1995).

Scientific Research Applications

  • Lipid Metabolism and Fatty Acid Composition Marker : Octadeca-9,11-dienoic acid, a variant of Octadeca-10,12-dienoic acid, has been identified as a significant diene conjugated acyl residue in human serum, suggesting its potential as a marker for lipid metabolism and fatty acid composition (Iversen et al., 1984).

  • Diagnostic Tool in Cervical Neoplasia : Studies have developed methods to measure octadeca-9,11-dienoic acid in cervical cells, indicating its potential use in diagnosing cervical neoplasia (Singer et al., 1987). However, the molar ratio of octadeca-9,11-dienoic acid to linoleic acid was found to be unsuitable for diagnosing cervical intraepithelial neoplasia as it might be elevated in cases of anaerobic vaginosis (Fairbank et al., 1989).

  • Sex Pheromones in Insects : A method was developed for the synthesis of octadeca-2E,13Z-dienylacetate, a component of the sex pheromones of Synanthedon tipuliformis and Zenzera pyrina, showcasing the compound's role in entomology (Ishmuratov et al., 2000).

  • Skin Surface Lipids in Acne Patients : Research has indicated that the delta9,12 isomer of octadecadienoic acids, which includes Octadeca-10,12-dienoic acid, is significantly higher in the skin surface lipids of acne patients compared to normal subjects (Morello et al., 1976).

  • Synthetic Chemistry Applications : Octadeca-10,12-dienoic acid has been successfully synthesized, demonstrating its potential in various synthetic chemistry applications (Kellersmann et al., 2018).

  • Medicinal Potential : Compounds related to Octadeca-10,12-dienoic acid have been found in various plants and organisms, showing potential for medicinal uses, such as anti-cancer agents (Zhou et al., 2019; Jiang et al., 2008).

properties

IUPAC Name

(10E,12E)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282338
Record name trans-10-trans-12-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Octadecadienoic acid

CAS RN

1072-36-2
Record name trans-10-trans-12-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-10-trans-12-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
M Zhou, H Xing, R Zhang, Y Chen, L Liao… - Chemistry of Natural …, 2019 - Springer
Two new conjugated ketonic fatty acids, (10E,12E)-ethyl 9-oxo-octadeca-10,12-dienoate (1) and (14S)-(10E,12E)-methyl 14-hydroxy-9-oxo-octadeca-10,12-dienoate (2), were isolated …
O Loreau, A Maret, JM Chardigny, JL Sébédio… - Chemistry and Physics …, 2001 - Elsevier
Conjugated linoleic acid (CLA) isomers are present in human foods derived from milk or ruminant meat. To study their metabolism, (9Z,11E)-, (10E,12Z)- and (10Z,12Z)-[1- 14 C]-…
C Kellersmann, W Francke… - Czech journal of food …, 2004 - agriculturejournals.cz
(Z, Z)-Octadeca-10, 12-dienoic acid was synthesised by coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. Stereoselective hydrogenation of the triple bond of the …
Number of citations: 10 www.agriculturejournals.cz
T Galliard, DR Phillips - Biochemical Journal, 1972 - portlandpress.com
1. A major component of the lipids in aqueous (pH7.5) homogenates of tuber tissue from Solanum tuberosum was isolated and characterized as 9-(nona-1′,3′-dienoxy)non-8-enoic …
Number of citations: 125 portlandpress.com
JF Rontani, S Christodoulou, M Koblizek - Lipids, 2005 - Springer
The FA composition of 12 strains of marine aerobic anoxygenic phototrophic bacteria belonging to the genera Erythrobacter, Roseobacter, and Citromicrobium was investigated. GC-MS …
H Iwahashi, T Hirai, K Kumamoto - Journal of Chromatography A, 2006 - Elsevier
The oxidation of linoleic acid yields isomeric acyl hydroperoxides. In order to clarify the relation between the lipid peroxide-derived radicals and the toxicity of the lipid peroxide, …
RF Boyer, D Litts, J Kostishak, RC Wijesundera… - Chemistry and Physics …, 1979 - Elsevier
Several 2,5-disubstituted furans, which are known to react with peroxyacids, singlet oxygen and other active forms of oxygen were tested as potential inhibitors, co-oxidants, or …
RL Lundblad - Spectroscopy, 2000 - api.taylorfrancis.com
Elseveir, Amsterdam, Netherlands, 1986, p. 170. a There are differences in the electronic spectra of the cis-and trans-isomers; transhexatriene does not exhibit fluorescence, whereas cis…
Number of citations: 0 api.taylorfrancis.com
A Batna, G Spiteller - Chemistry and physics of lipids, 1994 - Elsevier
The interaction of furan fatty acids (F-acids) with lipoxygenase was investigated by incubation experiments of a synthetic dialkyl-substituted F-acid with soybean lipoxygenase-1. …
S Matsugo, T Sakamoto, K Wakame, Y Nakamura… - Nutraceuticals, 2022 - mdpi.com
Mibyou has been defined in traditional oriental medicine as a certain physiological condition whereby an individual is not ill but not healthy; it is also often referred to as a sub-healthy …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk

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